molecular formula C7H11N3 B1165695 N2,N2-dimethylpyridine-2,4-diamine CAS No. 100820-62-0

N2,N2-dimethylpyridine-2,4-diamine

Cat. No.: B1165695
CAS No.: 100820-62-0
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Description

Structural Characterization of N²,N²-Dimethylpyridine-2,4-Diamine

Molecular Geometry and Bonding Analysis

The molecular geometry of N²,N²-dimethylpyridine-2,4-diamine is fundamentally defined by its pyridine ring system with strategically positioned substituents that significantly influence its overall structural characteristics. The compound features a pyridine ring as the central aromatic framework, with two methyl groups attached to the nitrogen atoms at positions 2 and 4 of the ring system. This specific substitution pattern creates a unique electronic environment that affects both the geometry and bonding characteristics of the molecule.

The three-dimensional structure of N²,N²-dimethylpyridine-2,4-diamine can be described as having the pyridine ring maintaining its characteristic planar configuration, while the dimethylamino substituent at position 2 introduces additional conformational flexibility. The nitrogen atom at position 2 adopts a trigonal planar geometry due to its conjugation with the aromatic ring system, allowing for optimal overlap between the nitrogen lone pair and the π-electron system of the pyridine ring. This conjugation results in partial double bond character in the carbon-nitrogen bond connecting the dimethylamino group to the ring.

The amino group at position 4 exhibits different bonding characteristics compared to the dimethylamino substituent, as it maintains more localized electron density while still participating in the overall electronic delocalization of the aromatic system. The bond lengths and angles within the molecule reflect this electronic distribution, with the carbon-nitrogen bonds showing variations depending on their position and the degree of electron delocalization present in each specific location.

Crystallographic Data and Conformational Dynamics

The crystallographic analysis of N²,N²-dimethylpyridine-2,4-diamine provides essential information about its solid-state structure and packing arrangements, although comprehensive crystallographic data for this specific compound remains limited in the available literature. The conformational dynamics of the molecule are particularly influenced by the rotational freedom of the dimethylamino group at position 2, which can adopt different orientations relative to the pyridine ring plane.

Nuclear magnetic resonance spectroscopy serves as a valuable tool for investigating the conformational behavior of N²,N²-dimethylpyridine-2,4-diamine in solution, providing insights into its three-dimensional structure and the dynamic processes that occur at the molecular level. The conformational preferences of the molecule are governed by several factors, including steric interactions between the methyl groups and the pyridine ring, electronic effects arising from conjugation, and intermolecular interactions in different solvents or solid-state environments.

The molecular flexibility of N²,N²-dimethylpyridine-2,4-diamine allows for various conformational states, with the dimethylamino group capable of rotating around the carbon-nitrogen bond connecting it to the pyridine ring. This rotational freedom contributes to the compound's ability to adopt different three-dimensional arrangements depending on the environmental conditions and the presence of other molecules that may influence its conformation through intermolecular interactions.

Spectroscopic Identification Techniques

The spectroscopic characterization of N²,N²-dimethylpyridine-2,4-diamine employs multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. These techniques include nuclear magnetic resonance spectroscopy, infrared and Raman vibrational spectroscopy, and ultraviolet-visible absorption spectroscopy, each offering unique insights into different aspects of the compound's structural characteristics.

Nuclear Magnetic Resonance (¹H/¹³C Nuclear Magnetic Resonance) Spectral Assignments

The proton nuclear magnetic resonance spectrum of N²,N²-dimethylpyridine-2,4-diamine provides detailed information about the hydrogen environments within the molecule, allowing for precise structural elucidation and confirmation of the compound's identity. Experimental data obtained using deuterated dimethyl sulfoxide as the solvent reveals characteristic chemical shifts that correspond to different proton environments within the molecular structure.

The ¹H nuclear magnetic resonance spectrum exhibits a singlet at δ 2.89 parts per million, integrating for six hydrogens, which corresponds to the two methyl groups attached to the nitrogen atom at position 2 of the pyridine ring. This chemical shift is characteristic of N-methyl groups in aromatic amine systems and confirms the presence of the dimethylamino functionality. The amino group at position 4 produces a singlet at δ 5.57 parts per million, integrating for two hydrogens, indicating the presence of the primary amino substituent.

The aromatic protons of the pyridine ring system appear as distinct signals in the spectrum, with a doublet at δ 5.68 parts per million (coupling constant = 1.8 Hz) integrating for one hydrogen, and a doublet of doublets at δ 5.84 parts per million (coupling constants = 5.6 Hz and 1.8 Hz) also integrating for one hydrogen. These signals correspond to the protons at positions 3 and 5 of the pyridine ring, respectively. The remaining aromatic proton appears as a doublet at δ 7.58 parts per million (coupling constant = 5.6 Hz), which is assigned to the proton at position 6 of the pyridine ring.

The coupling patterns observed in the ¹H nuclear magnetic resonance spectrum provide valuable information about the connectivity and spatial relationships between the hydrogen atoms in the molecule. The coupling constants reflect the through-bond interactions between neighboring protons and confirm the substitution pattern of the pyridine ring system.

Infrared and Raman Vibrational Signatures

The infrared and Raman vibrational spectroscopy of N²,N²-dimethylpyridine-2,4-diamine provides information about the molecular vibrations and functional group characteristics present in the compound. These techniques are particularly valuable for identifying specific functional groups and understanding the bonding characteristics within the molecule.

The infrared spectrum of N²,N²-dimethylpyridine-2,4-diamine exhibits characteristic absorption bands that correspond to various vibrational modes within the molecule. The primary amino group at position 4 produces distinctive N-H stretching vibrations in the region typically associated with primary aromatic amines, while the dimethylamino group contributes to C-H stretching and bending modes characteristic of methyl groups attached to nitrogen.

The aromatic ring system generates characteristic C=C and C=N stretching vibrations that appear in the fingerprint region of the spectrum, providing additional confirmation of the pyridine ring structure. The interaction between the amino substituents and the aromatic ring system may result in shifts in the vibrational frequencies compared to unsubstituted pyridine, reflecting the electronic effects of the substituents on the ring system.

Raman spectroscopy complements infrared spectroscopy by providing information about vibrations that may be inactive or weak in the infrared spectrum. The Raman spectrum of N²,N²-dimethylpyridine-2,4-diamine can reveal additional details about the ring breathing modes and symmetric stretching vibrations that are particularly active in Raman scattering.

Ultraviolet-Visible Absorption Profiling

The ultraviolet-visible absorption spectroscopy of N²,N²-dimethylpyridine-2,4-diamine provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the pyridine ring and the interaction with the amino substituents. The electronic absorption characteristics of this compound are influenced by the extended conjugation between the aromatic ring and the nitrogen-containing substituents.

The ultraviolet-visible spectrum typically exhibits absorption bands corresponding to π→π* transitions within the pyridine ring system, as well as n→π* transitions involving the lone pairs on the nitrogen atoms. The presence of the dimethylamino group at position 2 and the amino group at position 4 can significantly affect the electronic absorption characteristics by extending the conjugation and altering the energy levels of the molecular orbitals.

The bathochromic shift (red shift) of absorption bands compared to unsubstituted pyridine indicates the electron-donating nature of the amino substituents, which increases the electron density in the aromatic ring system and lowers the energy required for electronic transitions. The intensity and position of these absorption bands provide valuable information about the electronic structure and the degree of conjugation present in the molecule.

Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQLMFXHGFWFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90008-36-9
Record name 2-N,2-N-dimethylpyridine-2,4-diamine
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Scientific Research Applications

Organic Synthesis

N2,N2-dimethylpyridine-2,4-diamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of heterocyclic compounds and ligands for catalysis. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Types of Reactions:

  • Oxidation: Forms N-oxides using agents like hydrogen peroxide.
  • Reduction: Produces reduced amine derivatives with lithium aluminum hydride.
  • Substitution: Engages in nucleophilic substitution with halides or alkoxides .

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties:

  • Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values can be as low as 32 µg/mL for certain strains.
  • Mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Properties:

  • In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) show that the compound induces apoptosis and inhibits cell proliferation.
  • IC50 values range from 10 to 25 µM depending on the specific cell line tested.
  • Mechanism includes activation of apoptotic pathways via caspases and modulation of Bcl-2 family proteins .

Industrial Applications

This compound is also utilized in various industrial applications:

  • Dyes and Pigments Production: The compound is involved in synthesizing specialty chemicals used in dyes.
  • Pharmaceutical Intermediates: It serves as a precursor in drug development processes.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against various bacterial strains. The research highlighted the compound's potential as an alternative therapeutic agent in treating bacterial infections resistant to conventional antibiotics.

Case Study: Anticancer Activity

In a comparative analysis involving multiple pyridine derivatives, this compound was shown to have superior anticancer properties against specific cancer cell lines. This study provided insights into its mechanism of action and potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Positional Isomers

N2,N2-Dimethylpyridine-2,5-diamine

This isomer differs in the placement of the amino group (5-position instead of 4-position). Key distinctions include:

  • Molecular Weight : Identical (137.19 g/mol) but distinct LogP (0.476), indicating differences in hydrophobicity due to substituent arrangement .
  • Synthesis : Analyzed via reverse-phase HPLC using a Newcrom R1 column, demonstrating distinct chromatographic behavior compared to the 2,4-isomer .
  • Applications: Positional isomers often exhibit divergent biological activities; for example, the 2,5-isomer’s hydrochloride derivative (CAS 119151-81-4) is noted for industrial use .

Comparison with Substituted Pyridine Analogues

2-N-Phenylpyridine-2,4-diamine

  • Structure : Features a phenyl group at N2 instead of methyl groups.
  • Properties: Molecular weight 185.22 g/mol, higher than the dimethyl variant due to the bulky phenyl substituent.
  • Applications : Primarily used in research settings, emphasizing its role in drug discovery .

4-Methyl-3-nitropyridin-2-amine

  • Structure : Nitro and methyl substituents introduce steric and electronic effects absent in the dimethyl-diamine derivative.
  • Applications : Nitro groups enhance reactivity, making this compound a precursor for dyes and pharmaceuticals .

Comparison with Heterocyclic Analogues

Pyrimidine-2,4-diamine Derivatives

Pyrimidine analogues (e.g., N2,N4-dimethylpyrimidine-2,4-diamine) replace the pyridine ring with a pyrimidine core, altering electronic properties and hydrogen-bonding capacity:

Property N2,N2-Dimethylpyridine-2,4-diamine N2,N4-Dimethylpyrimidine-2,4-diamine
Molecular Formula C₇H₁₁N₃ C₆H₁₀N₄
Melting Point Not reported 132 °C
Boiling Point Not reported 308.3 °C (predicted)
pKa Not reported 7.56
Applications Research/industrial Agrochemicals (e.g., prometryn )

The pyrimidine derivative’s lower pKa (7.56) suggests stronger basicity compared to pyridine analogues, influencing solubility and reactivity .

Triazine Derivatives (e.g., Prometryn)

  • Structure : N2,N4-diisopropyl-6-methylthio-1,3,5-triazine-2,4-diamine.
  • Applications : Widely used as a pre-emergent herbicide, highlighting the role of methylthio and alkyl groups in agrochemical activity .

Physicochemical and Industrial Relevance

Patent and Literature Activity

  • This compound has 115 patents, indicating industrial interest, likely in drug development or material science .
  • Comparatively, pyrimidine-2,4-diamine derivatives (e.g., 6-chloro-N2,N2-dimethyl-2,4-pyrimidinediamine) are associated with agrochemical patents .

Computational Insights

While direct computational data for the title compound is absent, methods like Boys-Bernardi counterpoise correction () are critical for predicting interaction energies in similar heterocycles, aiding in rational design.

Preparation Methods

Reaction Conditions and Optimization

A stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (10.92 mmol) in methanol (100 mL) is treated with Raney nickel (2 g) and heated at 50°C under hydrogen pressure for 22 hours. Thin-layer chromatography (TLC) monitors reaction progress, with purification via silica gel column chromatography (100–200 mesh) using 6% methanolic ammonia in dichloromethane.

Table 1: Catalytic Hydrogenation Parameters

ParameterValue
CatalystRaney nickel
SolventMethanol
Temperature50°C
PressureHydrogen (~1 atm)
Reaction Time22 hours
Yield74%
Purity (Post-Purification)>95% (by NMR and MS)

Analytical Characterization

The product exhibits distinct spectral properties:

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.89 (s, 6H, N(CH3)2), 5.57 (s, 2H, NH2), 5.68 (d, J = 1.8 Hz, 1H, pyridine-H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H, pyridine-H), 7.58 (d, J = 5.6 Hz, 1H, pyridine-H).

  • MS (ESI) : m/z 138.05 [M+H]+.

This method’s efficiency stems from the nitro group’s selective reduction without affecting the dimethylamino substituent, a critical regioselectivity feature.

Multi-Step Synthesis from 2-Chloropyridine

An alternative route from 2-chloropyridine (CAS 109-09-1) involves sequential oxidation, nitration, benzylamine coupling, debenzylation, and reduction.

Oxidation to 2-Chloropyridine Oxynitride

2-Chloropyridine reacts with hydrogen peroxide (35%) in glacial acetic acid at 80°C for 8 hours, yielding 2-chloropyridine oxynitride.

Nitration

Nitration with mixed acids introduces a nitro group at the 4-position, forming 2-chloro-4-nitropyridine oxynitride.

Benzylamine Coupling

Reaction with benzylamine in ethanol at 30–100°C for 5–15 hours substitutes the chloride with a benzylamino group, producing 2-benzylamino-4-nitropyridine oxynitride.

Debenzylation

Treatment with sulfuric acid (3–10× mass ratio) at 0–40°C removes the benzyl group, yielding 2-amino-4-nitropyridine oxynitride.

Reduction to Target Compound

Catalytic hydrogenation with palladium on carbon (Pd/C) at 10–30°C reduces the nitro group, affording this compound.

Table 2: Multi-Step Synthesis Performance

StepKey ConditionsYield
OxidationH2O2, glacial acetic acid, 80°C85–90%
NitrationMixed acids, 0–5°C78–82%
Benzylamine couplingEthanol, 30–100°C70–75%
DebenzylationH2SO4, 0–40°C65–70%
ReductionPd/C, H2, 10–30°C80–85%
Overall Yield ~25–30%

Comparative Analysis of Methods

Efficiency and Scalability

  • Catalytic Hydrogenation () :

    • Pros: Single-step, high yield (74%), minimal byproducts.

    • Cons: Requires specialized equipment for hydrogenation and Raney nickel handling.

  • Multi-Step Synthesis () :

    • Pros: Uses inexpensive starting materials (2-chloropyridine).

    • Cons: Low overall yield (25–30%), lengthy purification steps.

Industrial Applicability

The hydrogenation route is preferred for pilot-scale production due to shorter reaction time and higher throughput. In contrast, the multi-step method’s reliance on debenzylation and nitration introduces scalability challenges, though it remains viable for small-scale specialty synthesis.

Process Optimization Strategies

Catalyst Screening

  • Raney Nickel vs. Palladium : Raney nickel achieves higher selectivity for nitro reduction, while palladium catalysts risk over-reduction of aromatic rings.

  • Solvent Effects : Methanol enhances hydrogen solubility, critical for efficient nitro group reduction. Substituting ethanol or isopropanol decreases yields by 10–15%.

Purification Techniques

Silica gel chromatography with methanolic ammonia effectively removes residual nickel catalysts and nitro intermediates. Recrystallization from dichloromethane-hexane mixtures improves purity to >98% but reduces recovery by 12–15%.

Q & A

Q. What are the common synthetic routes for preparing N²,N²-dimethylpyridine-2,4-diamine?

The synthesis typically involves selective alkylation of pyridine-2,4-diamine using methylating agents like methyl iodide or dimethyl sulfate. A stepwise approach is critical to ensure regioselective dimethylation at the N² position. For instance:

  • Step 1 : Protect the 4-amine group with a temporary protecting group (e.g., tert-butoxycarbonyl, Boc) to prevent undesired alkylation.
  • Step 2 : React the protected intermediate with methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C.
  • Step 3 : Deprotect the 4-amine group under acidic conditions (e.g., HCl in dioxane). Purification is achieved via recrystallization or column chromatography .

Q. How is the structure of N²,N²-dimethylpyridine-2,4-diamine confirmed in synthetic chemistry?

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Signals for the N²-dimethyl groups appear as a singlet (~3.0 ppm). The 4-amine proton may show broad resonance (~5.5 ppm), depending on solvent and pH.
  • ¹³C NMR : The N²-dimethyl carbons resonate at ~40 ppm, while pyridine ring carbons appear between 120–150 ppm.
  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) corresponds to the molecular formula C₈H₁₂N₃ (calc. 150.10 g/mol). X-ray crystallography can further elucidate molecular conformation and hydrogen-bonding interactions .

Q. What spectroscopic techniques are essential for characterizing N²,N²-dimethylpyridine-2,4-diamine?

Key techniques include:

  • NMR Spectroscopy : To resolve methyl groups and amine protons.
  • IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹).
  • UV-Vis Spectroscopy : Absorbance bands in the 250–300 nm range due to π→π* transitions in the aromatic ring.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .

Advanced Research Questions

Q. What challenges arise in achieving regioselective dimethylation at the N² position of pyridine-2,4-diamine?

Regioselectivity is influenced by steric and electronic factors:

  • Steric hindrance : The 2-position is less sterically crowded than the 4-position, favoring alkylation at N².
  • Electronic effects : The lone pair on the 4-amine is more delocalized into the pyridine ring, reducing its nucleophilicity compared to the 2-amine. Strategies to enhance selectivity:
  • Use bulky bases (e.g., DBU) to deprotonate the 2-amine preferentially.
  • Employ protecting groups (e.g., Boc) on the 4-amine during alkylation .

Q. How does the substitution pattern of N²,N²-dimethylpyridine-2,4-diamine influence its bioactivity compared to similar pyridine derivatives?

The dimethyl groups at N² enhance lipophilicity, improving membrane permeability in biological systems. The 4-amine group allows hydrogen bonding with target proteins, as seen in kinase inhibitors. Comparative studies with analogues (e.g., N⁴-methyl or unsubstituted derivatives) reveal:

  • Increased metabolic stability due to reduced oxidative deamination at N².
  • Modulated binding affinity in enzyme inhibition assays, depending on substituent electronic profiles .

Q. What are the key considerations in designing experiments to study the coordination chemistry of N²,N²-dimethylpyridine-2,4-diamine with transition metals?

Critical factors include:

  • Ligand denticity : The compound can act as a bidentate ligand, coordinating via the 4-amine and pyridine nitrogen.
  • pH-dependent protonation : The 4-amine (pKa ~5–6) may deprotonate to form a neutral or anionic ligand.
  • Spectroscopic characterization : Use UV-Vis to monitor metal-ligand charge-transfer bands and EPR for paramagnetic complexes (e.g., Cu²⁺).
  • X-ray crystallography : To resolve coordination geometry (e.g., octahedral vs. square planar) .

Methodological Notes

  • Contradictions in Evidence : While pyrimidine derivatives (e.g., ) share synthetic strategies with pyridine analogues, their reactivity differs due to ring nitrogen positions. Pyridines generally exhibit lower resonance stabilization, requiring milder reaction conditions .
  • Data Gaps : Limited ecotoxicological data exist for N²,N²-dimethylpyridine-2,4-diamine. Standard assays (e.g., Daphnia magna toxicity) are recommended for environmental risk assessment .

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